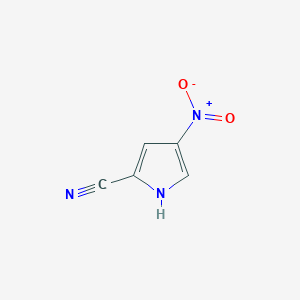
4-Nitro-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1H-pyrrole-2-carbonitrile is a highly functionalized heterocyclic compound with diverse applications in medicinal and materials chemistry. It is characterized by its molecular formula C5H3N3O2 and a molecular weight of 137.1 g/mol. This compound is known for its unique structural features, which include a nitro group and a carbonitrile group attached to a pyrrole ring.
Métodos De Preparación
The synthesis of 4-Nitro-1H-pyrrole-2-carbonitrile typically involves the reaction of 4-nitro-pyrrole-2-carboxylic acid with thionyl chloride, followed by reaction with potassium cyanide. The resulting product is then purified by recrystallization from ethanol. This method ensures high purity and yield of the compound.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
4-Nitro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted pyrroles.
Aplicaciones Científicas De Investigación
4-Nitro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various biologically active compounds, such as kinase inhibitors and antimicrobial agents.
Biology: The compound has shown antimicrobial and anti-inflammatory properties, making it useful in the development of new therapeutic agents.
Medicine: Its anticancer properties have been explored, with studies showing its effectiveness against various cancer cell lines, including lung, breast, and colon cancer.
Industry: It is used as a precursor for the synthesis of pyrrole-based materials, such as conducting polymers and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit the synthesis of essential proteins.
Comparación Con Compuestos Similares
4-Nitro-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrole-2-carbonitrile: This compound has a bromine atom instead of a nitro group, which affects its reactivity and applications.
4-Nitro-1H-pyrrole-2-carboxylic acid:
The uniqueness of this compound lies in its combination of a nitro group and a carbonitrile group, which imparts distinct chemical properties and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C5H3N3O2 |
|---|---|
Peso molecular |
137.10 g/mol |
Nombre IUPAC |
4-nitro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3N3O2/c6-2-4-1-5(3-7-4)8(9)10/h1,3,7H |
Clave InChI |
MREAXPUBJGTJCP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
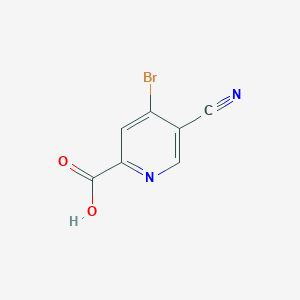
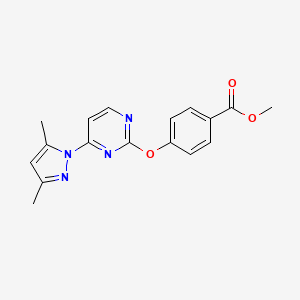
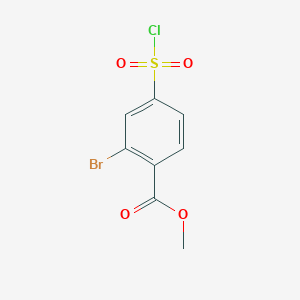
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)

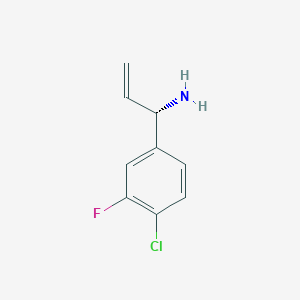
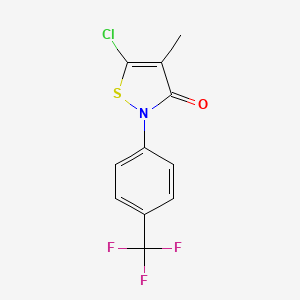
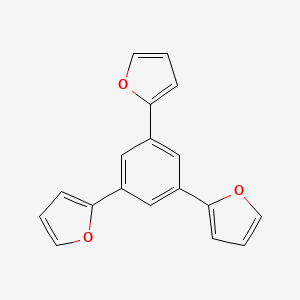
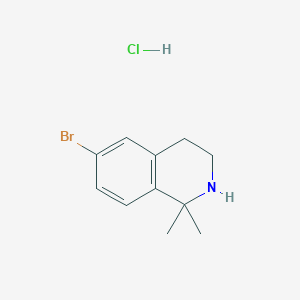

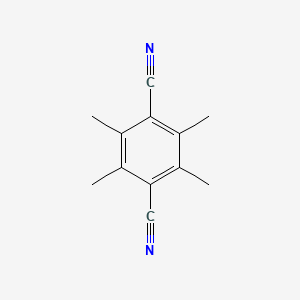
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
